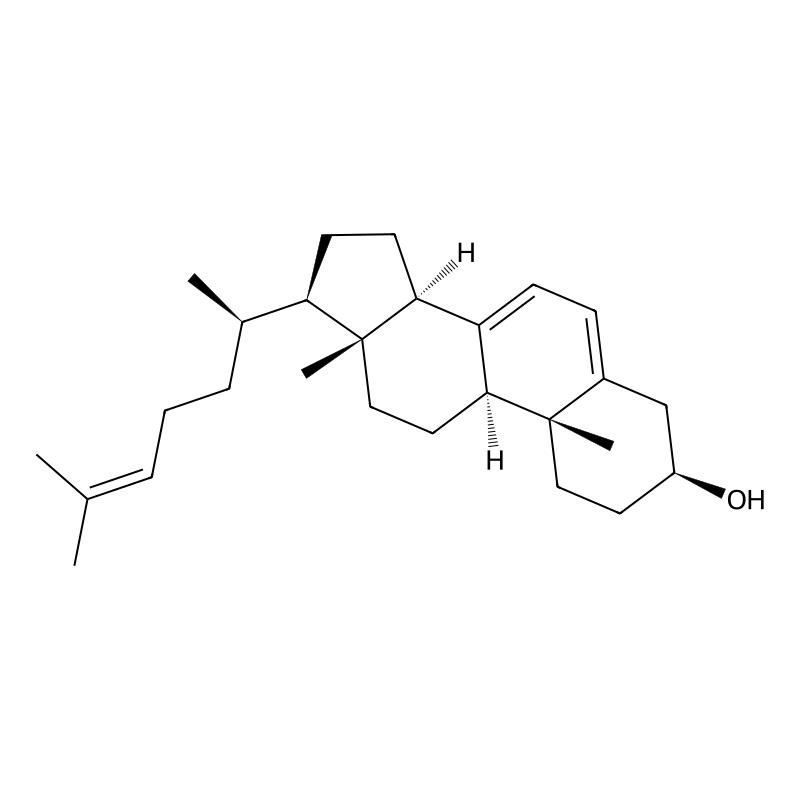7-Dehydrodesmosterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
7-Dehydrodesmosterol is a sterol compound that plays a critical role as an intermediate in the biosynthesis of cholesterol and other steroid hormones. It is characterized by its unique structure, which includes a double bond at the delta-7 position. This compound is particularly significant in the context of human biochemistry, where it serves as a substrate for various enzymes involved in sterol metabolism, notably 24-dehydrocholesterol reductase. The accumulation of 7-dehydrodesmosterol is associated with metabolic disorders such as Smith-Lemli-Opitz syndrome, where mutations in the enzyme responsible for its conversion lead to developmental defects and cholesterol deficiency .
Precursor for Vitamin D Synthesis
One of the most significant applications of 7-DHC lies in vitamin D production. It acts as the immediate precursor molecule for vitamin D3 in the skin upon exposure to UVB radiation [1]. Researchers are interested in developing methods to accurately measure 7-DHC concentration in human skin to better understand vitamin D photobiology and optimize sun exposure recommendations [2].
[1] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:
[2] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:
Understanding Membrane Properties
-DHC shares structural similarities with cholesterol, another crucial component of cell membranes. Research investigates how 7-DHC affects the biophysical properties of membranes. Studies suggest that 7-DHC, like cholesterol, can condense and order the structure of membranes, potentially influencing cellular functions [3].
[3] The effects of 7-dehydrocholesterol on the structural properties of membranes ResearchGate:
Investigating Cholesterol Metabolism Disorders
Conditions like Smith-Lemli-Opitz syndrome (SLOS) are characterized by abnormal cholesterol biosynthesis. These studies explore the role of 7-DHC accumulation due to deficiencies in enzymes responsible for converting it to cholesterol [4]. Understanding 7-DHC metabolism can contribute to developing better diagnostic tools and treatment strategies for SLOS.
[4] Metabolic engineering of Saccharomyces cerevisiae for 7-dehydrocholesterol overproduction Biotechnology for Biofuels and Bioproducts: )
- Reduction to 7-Dehydrocholesterol:
This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase . - Conversion to Desmosterol:
This reaction highlights its role in the pathway leading to cholesterol synthesis .
These reactions illustrate the compound's importance in maintaining cellular sterol balance and its involvement in metabolic pathways.
The synthesis of 7-dehydrodesmosterol can be achieved through various biochemical pathways involving enzymatic transformations:
- From Desmosterol: The conversion of desmosterol to 7-dehydrodesmosterol can occur via specific enzymatic reactions involving reductions or dehydrogenations.
- From Lathosterol: Another pathway involves the transformation of lathosterol through a series of enzymatic steps leading up to 7-dehydrodesmosterol before it is converted into cholesterol .
These methods underscore the compound's role as an intermediary in complex biosynthetic pathways.
7-Dehydrodesmosterol has several applications in both research and clinical settings:
- Biochemical Research: It serves as a valuable marker for studying cholesterol metabolism and related disorders.
- Pharmaceutical Development: Given its biological activity, it may be explored for potential therapeutic applications, particularly in conditions associated with cholesterol dysregulation.
- Vitamin D Synthesis: As a precursor in the synthesis of Vitamin D, it plays a role in nutritional biochemistry .
Research on 7-dehydrodesmosterol has highlighted its interactions with various biological systems:
- Enzymatic Interactions: It acts as a substrate for enzymes such as 24-dehydrocholesterol reductase, influencing sterol metabolism and cholesterol homeostasis .
- Cellular Responses: Studies indicate that changes in levels of 7-dehydrodesmosterol can affect cell signaling pathways related to oxidative stress and apoptosis .
These interactions are crucial for understanding its physiological roles and potential therapeutic implications.
Several compounds are chemically similar to 7-dehydrodesmosterol, each with unique properties and functions:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cholesterol | Saturated sterol with no double bonds | Primary sterol in animal cells |
| Desmosterol | Contains a double bond at delta-24 position | Precursor to cholesterol |
| 7-Dehydrocholesterol | Similar structure but differs by hydrogen atoms | More reactive than cholesterol |
| Lathosterol | Precedes desmosterol in the biosynthetic pathway | Functions as an intermediate |
These comparisons highlight how 7-dehydrodesmosterol fits within a broader context of sterols, emphasizing its unique reactivity and metabolic significance.






